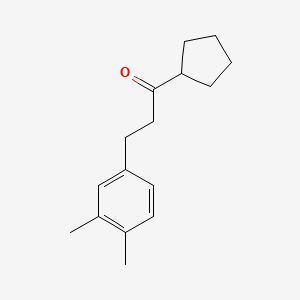

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone

Description

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a substituted aromatic ketone featuring a cyclopentyl group linked via a ketone moiety to an ethyl chain terminating in a 3,4-dimethylphenyl ring. The 3,4-dimethylphenyl substituent introduces electron-donating methyl groups, influencing the compound's electronic profile, solubility, and reactivity compared to analogs with electron-withdrawing substituents.

Properties

IUPAC Name |

1-cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-7-8-14(11-13(12)2)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFSEYOBFGUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644873 | |

| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-99-2 | |

| Record name | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone typically involves the reaction of cyclopentanone with 3,4-dimethylphenylacetic acid under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired ketone product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, bromine.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in the synthesis of therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and physiological responses.

Comparison with Similar Compounds

Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS 898791-87-2)

Structural Features :

Key Comparisons :

- Electronic Effects : The dichloro substituents create a strong electron-withdrawing effect, polarizing the ketone group and enhancing electrophilicity at the carbonyl carbon. In contrast, the dimethyl groups in the target compound donate electron density, reducing electrophilicity.

- Physical Properties : The dichloro analog likely has higher melting/boiling points due to stronger dipole-dipole interactions.

- Reactivity : The electron-deficient dichlorophenyl ring may favor nucleophilic aromatic substitution, whereas the dimethylphenyl group in the target compound is more amenable to electrophilic substitution.

| Property | Cyclopentyl 2-(3,4-Dimethylphenyl)ethyl Ketone | Cyclopentyl 3,4-Dichlorophenyl Ketone |

|---|---|---|

| Substituent Electronic Effect | Electron-donating (CH₃) | Electron-withdrawing (Cl) |

| Molecular Weight | ~230 g/mol (estimated) | 243.13 g/mol |

| Predicted Solubility | Higher lipophilicity | Moderate polarity due to Cl |

Ethyl 2-(4-((2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10n)

Structural Features :

Key Comparisons :

- Functional Groups : Compound 10n contains a urea linkage, thiazole ring, and piperazine moiety, introducing hydrogen-bonding capacity and polar surface area. The target ketone lacks these groups, resulting in lower polarity.

- Synthetic Yield : Compound 10n was synthesized in 88.8% yield via a multi-step route , suggesting efficient coupling of the dimethylphenyl urea group. The target compound’s synthesis (if similar) may require distinct optimization due to differences in steric and electronic profiles.

- Biological Relevance : The thiazole and piperazine groups in 10n are common in bioactive molecules (e.g., kinase inhibitors), whereas the target ketone’s simpler structure may limit direct pharmacological activity without further functionalization.

Cyclopentyl Carboxamido Derivatives (e.g., EP00342850)

Structural Features :

Key Comparisons :

- Solubility: The methoxyethoxy group in this analog enhances water solubility via hydrogen bonding, whereas the target ketone’s non-polar dimethylphenyl group favors organic solvents.

- Stereochemistry : The (S)-cis configuration in the carboxamido derivative underscores the importance of stereochemistry in biological targeting, a factor less relevant for the target compound unless chiral centers are introduced.

Biological Activity

Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone is a ketone compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique structure which includes a cyclopentyl group and a dimethyl-substituted phenyl group. The molecular formula is , and it possesses a ketone functional group that plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound may involve interaction with specific enzymes or receptors in biological systems. The ketone group acts as an electrophile, facilitating nucleophilic attacks, which can modulate the activity of various biomolecules. This mechanism is essential for understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound 24 | 0.5 - 1.0 | Mycobacterium tuberculosis |

| Compound 48 | 4 - 8 | Staphylococcus aureus |

Case Studies

A notable study evaluated the pharmacological properties of compounds structurally related to this compound. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil | 17.02 | MCF-7 |

| Compound X | 11.73 | MDA-MB-231 |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability and favorable clearance rates in animal models, although specific values for this compound remain to be determined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.